

An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)phenol

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Compound of Interest

Compound Name: 4-Chloro-2-(trifluoromethyl)phenol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Chloro-2-(trifluoromethyl)phenol**, a halogenated aromatic compound of significant interest in various scientific and industrial domains. This document details its discovery and historical context, physicochemical properties, synthesis methodologies, and its applications, particularly focusing on its role as a biocide and a versatile intermediate in organic synthesis and drug development. Detailed experimental protocols for its preparation are provided, alongside a discussion of its known biological activities and mechanisms of action.

Introduction

4-Chloro-2-(trifluoromethyl)phenol is a substituted phenol characterized by the presence of a chlorine atom at the 4-position and a trifluoromethyl group at the 2-position of the benzene ring. The unique electronic properties conferred by the electron-withdrawing trifluoromethyl group and the halogen substituent significantly influence its chemical reactivity and biological activity. This guide aims to be a central resource for professionals working with or interested in this compound.

Discovery and History

While a singular, definitive discovery paper for **4-Chloro-2-(trifluoromethyl)phenol** is not readily apparent in the historical literature, its development can be contextualized within the broader exploration of fluorinated organic compounds in the mid-20th century. The synthesis and investigation of trifluoromethyl-substituted phenols gained traction as researchers sought to understand the impact of the highly electronegative trifluoromethyl group on the properties of aromatic systems. Early patents from the latter half of the 20th century describe various methods for the synthesis of halogenated trifluoromethylphenols, indicating its emergence as a compound of interest for industrial and chemical applications. For instance, a 1987 article in the *Journal of the Chemical Society, Perkin Transactions 1*, describes the synthesis of 2-chloro-4-(trifluoromethyl)phenol by reacting 4-(trifluoromethyl)phenol with sodium chlorite and sulfuric acid, albeit in low yields.[1] This suggests that by this time, the compound was a known target for synthetic chemists.

Physicochemical Properties

The physical and chemical properties of **4-Chloro-2-(trifluoromethyl)phenol** are summarized in the table below. These properties are crucial for its handling, application, and in the design of synthetic routes.

Property	Value	Source
CAS Number	53903-51-8	ChemScene
Molecular Formula	C ₇ H ₄ ClF ₃ O	ChemScene
Molecular Weight	196.55 g/mol	ChemScene
Appearance	Off-white to pale yellow crystalline solid	Internal Knowledge
Melting Point	45-47 °C	Sigma-Aldrich
Boiling Point	120-122 °C at 27 Torr	CAS Common Chemistry[2]
IUPAC Name	4-chloro-2-(trifluoromethyl)phenol	BOC Sciences[3]
Synonyms	Phenol, 4-chloro-2-(trifluoromethyl)-	ChemScene

Synthesis and Experimental Protocols

Several synthetic routes to **4-Chloro-2-(trifluoromethyl)phenol** have been developed. The most common strategies involve the chlorination of 4-(trifluoromethyl)phenol or the functionalization of other appropriately substituted benzene derivatives.

Method 1: Direct Chlorination of 4-(Trifluoromethyl)phenol

This is a common and direct approach to synthesize the target compound.

- Reaction Scheme:

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Caption: Synthesis via direct chlorination.

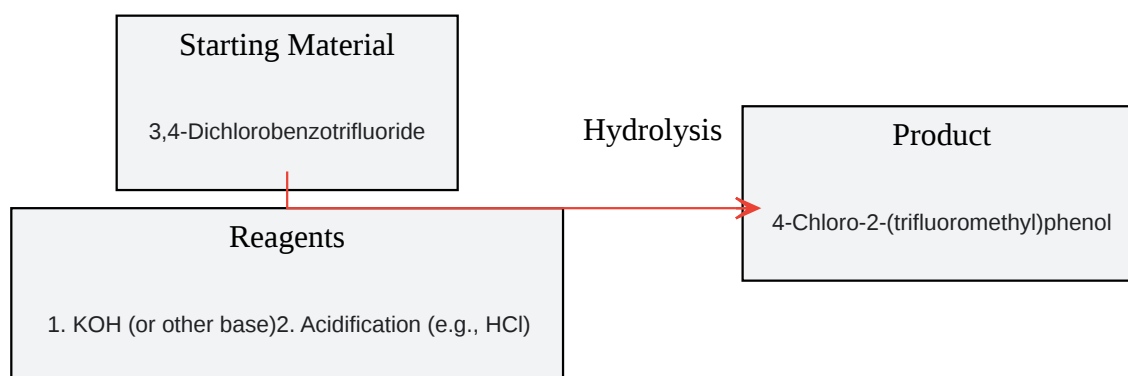
- Detailed Experimental Protocol:
 - In a round-bottom flask maintained under an inert gas atmosphere, add N-Chlorosuccinimide (NCS) (1.05 equivalents) and dichloromethane (CH_2Cl_2).
 - Cool the mixture to $-78\text{ }^\circ\text{C}$.
 - Add Zirconium(IV) chloride (ZrCl_4) (catalytic amount, e.g., 0.02 equivalents).
 - Slowly add a solution of 4-(trifluoromethyl)phenol (1 equivalent) in dichloromethane.
 - Allow the reaction to warm to room temperature and stir for 6 hours.
 - Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO_3).
 - Extract the aqueous layer with dichloromethane.
 - Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- Purify the product by column chromatography or distillation.[4]

Method 2: From 3,4-Dichlorobenzotrifluoride

This method involves the nucleophilic substitution of a chlorine atom.

- Reaction Scheme:



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Caption: Synthesis via hydrolysis.

- Detailed Experimental Protocol:
 - In a suitable reaction vessel, dissolve 3,4-dichlorobenzotrifluoride in a polar aprotic solvent.
 - Add a strong base, such as potassium hydroxide (KOH).
 - Heat the reaction mixture to promote the nucleophilic aromatic substitution.
 - Monitor the reaction for the consumption of the starting material.
 - After completion, cool the reaction mixture and carefully acidify with a strong acid (e.g., hydrochloric acid) to protonate the resulting phenoxide.
 - Extract the product into an organic solvent.

- Wash the organic layer with brine, dry over a drying agent, and remove the solvent under reduced pressure.
- The crude product can be purified by distillation or recrystallization.

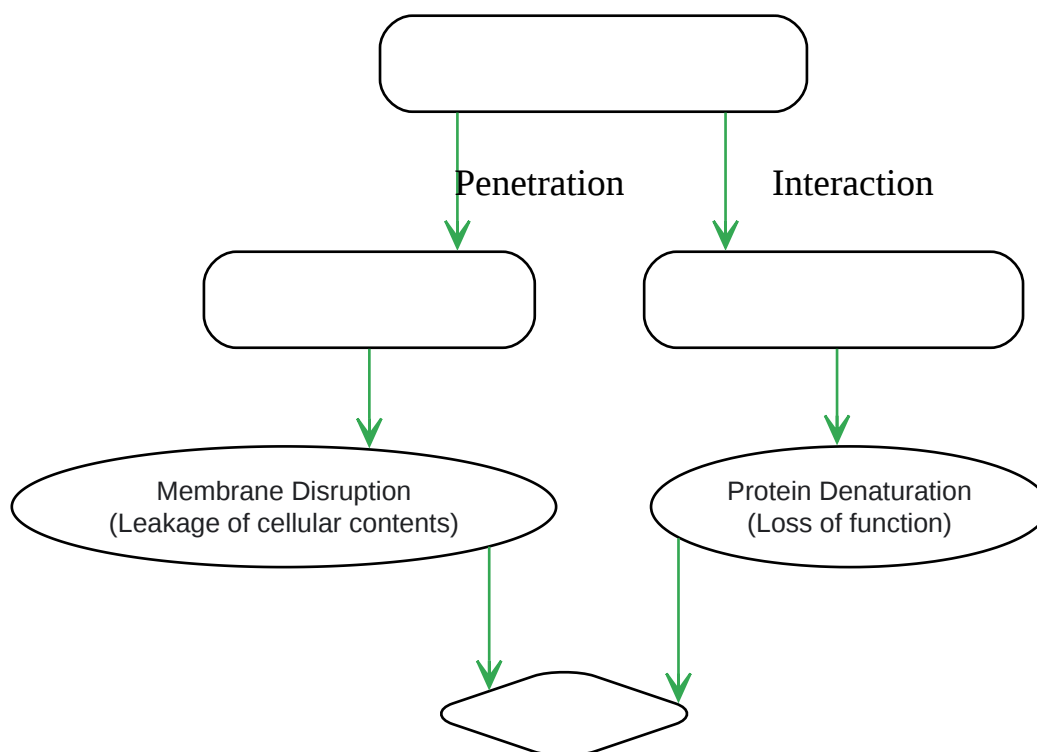
Biological Activity and Mechanism of Action

4-Chloro-2-(trifluoromethyl)phenol is widely recognized for its potent biocidal properties, exhibiting efficacy against a broad spectrum of bacteria, fungi, and viruses. This has led to its use as a disinfectant and preservative in various industrial and consumer products.

The precise mechanism of action of **4-Chloro-2-(trifluoromethyl)phenol** has not been extensively elucidated in dedicated studies. However, its activity is believed to be consistent with that of other phenolic biocides. The general mechanism for phenolic compounds involves:

- **Membrane Disruption:** At lower concentrations, phenols are thought to disrupt the cell membrane's proton motive force, leading to the leakage of intracellular components and ultimately cell death.
- **Protein Denaturation:** At higher concentrations, phenolic compounds can penetrate the cell and cause the coagulation and denaturation of cytoplasmic proteins and enzymes, leading to a rapid cessation of cellular functions.

The presence of the trifluoromethyl group is known to increase the lipophilicity of the molecule, which may enhance its ability to penetrate microbial cell membranes.^[5] Furthermore, studies on the related compound, 4-trifluoromethylphenol, have shown that it can spontaneously hydrolyze to form a reactive quinone methide intermediate.^[6] This intermediate is capable of alkylating cellular macromolecules, including proteins, which contributes to its cytotoxicity.^[6] It is plausible that **4-Chloro-2-(trifluoromethyl)phenol** could exhibit similar reactivity, contributing to its biocidal efficacy.



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Caption: Postulated biocidal mechanism.

Applications in Drug Development and Research

While not an active pharmaceutical ingredient itself, **4-Chloro-2-(trifluoromethyl)phenol** serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The trifluoromethyl group is a common motif in modern pharmaceuticals, as it can enhance metabolic stability, binding affinity, and bioavailability.[5]

The phenol group provides a convenient handle for various chemical transformations, such as etherification and esterification, allowing for its incorporation into larger molecular scaffolds. For instance, it can be used in the synthesis of diaryl ethers, a structural motif present in some biologically active compounds.[7] Its role as a precursor highlights the importance of this compound in medicinal chemistry research and the development of new chemical entities.



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Caption: Role in synthetic workflows.

Conclusion

4-Chloro-2-(trifluoromethyl)phenol is a synthetically accessible and versatile compound with established applications as a biocide and as an intermediate in organic synthesis. Its unique combination of substituents makes it a subject of ongoing interest for the development of new materials and potential therapeutic agents. This guide has provided a detailed overview of its properties, synthesis, and applications, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. Further research into its specific biological mechanisms of action could unveil new applications and a deeper understanding of its toxicological profile.

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